molecular formula C18H22N2 B1621524 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine CAS No. 30486-56-7

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine

Cat. No. B1621524
CAS RN: 30486-56-7
M. Wt: 266.4 g/mol
InChI Key: HEDLHDOJKVFHFG-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine (1-DPMHD) is a chemical compound that is widely used in scientific research. It is an organic compound with a molecular formula of C14H19N3 and a molecular weight of 225.33 g/mol. 1-DPMHD is a bicyclic heterocyclic compound that is derived from the diazepine ring system and is characterized by a diphenylmethyl group at the 1-position. 1-DPMHD is a colorless solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has a wide range of applications in scientific research. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent in organic synthesis. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been used to study the structure and properties of proteins, as well as to study the structure and function of enzymes.

Mechanism Of Action

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerves and muscles. By inhibiting AChE, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine increases the level of acetylcholine in the body, thus increasing the activity of the nervous system.

Biochemical And Physiological Effects

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the nervous system, resulting in increased alertness and mental clarity. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have an anti-inflammatory effect, reducing inflammation in the body. Furthermore, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have an anti-oxidant effect, reducing oxidative stress and protecting cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in organic solvents, making it easy to work with. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a potent inhibitor of AChE, making it a useful tool for studying the structure and function of enzymes. However, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is not very soluble in water, making it difficult to use in biological experiments.

Future Directions

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has a wide range of potential future applications. It could be used in the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine could be used in the development of drugs for the treatment of inflammation and oxidative stress. Finally, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine could be used to study the structure and function of proteins and enzymes, providing new insights into the mechanisms of biological processes.

properties

IUPAC Name

1-benzhydryl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)20-14-7-12-19-13-15-20/h1-6,8-11,18-19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDLHDOJKVFHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376199
Record name 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine

CAS RN

30486-56-7
Record name 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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